
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.1 g/mol. Dopamine plays a crucial role in various physiological functions, including movement control, motivation, and reward.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)benzene-1,3-diol hydrobromide involves the reaction of 2,4-dihydroxybenzaldehyde with 2-aminoethanol in the presence of hydrobromic acid. The reaction mixture is stirred at room temperature for 24 hours, resulting in the formation of the desired compound as a white powder with an 85% yield.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The starting materials, 2,4-dihydroxybenzaldehyde, 2-aminoethanol, and hydrobromic acid, are used in appropriate quantities to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) is often used to reduce the nitro group to an amino group.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide has a wide range of applications in various fields of scientific research. It is extensively used as a neurotransmitter in neuropharmacology and neurochemistry. The compound is also used in the study of neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder. Additionally, it is employed in the development of lipid polymer hybrid nanomaterials for mRNA delivery.
Mechanism of Action
The compound acts as a neurotransmitter in the central nervous system by binding to and activating dopamine receptors. This activation results in various physiological responses, including movement control, motivation, and reward. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which play a critical role in regulating mood and behavior.
Comparison with Similar Compounds
Similar Compounds
Dopamine: The naturally occurring neurotransmitter with similar physiological functions.
N1, N3, N5-tris (2-aminoethyl)benzene-1,3,5-tricarboxamide: A lipid-like nanomaterial used in mRNA delivery.
Uniqueness
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is unique due to its synthetic nature and enhanced stability compared to natural dopamine. The hydrobromide salt form increases its water solubility, making it more suitable for various experimental setups.
Properties
Molecular Formula |
C8H12BrNO2 |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
5-(2-aminoethyl)benzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C8H11NO2.BrH/c9-2-1-6-3-7(10)5-8(11)4-6;/h3-5,10-11H,1-2,9H2;1H |
InChI Key |
ORHNPQOUNADMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


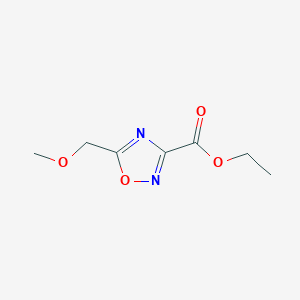

amino}propanoic acid](/img/structure/B12314116.png)
![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
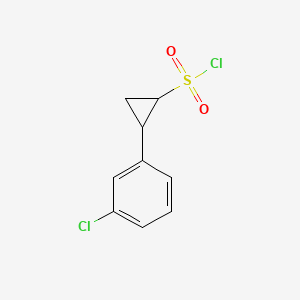
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
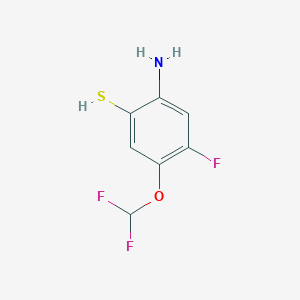
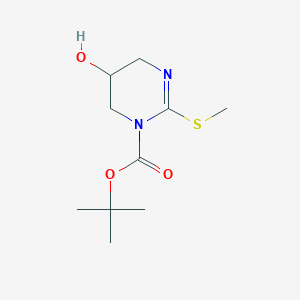
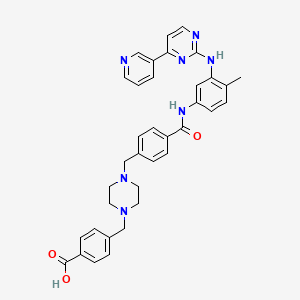
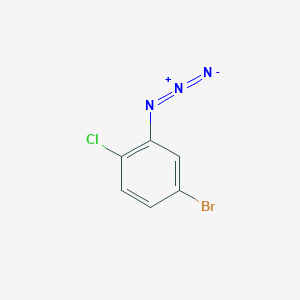

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
